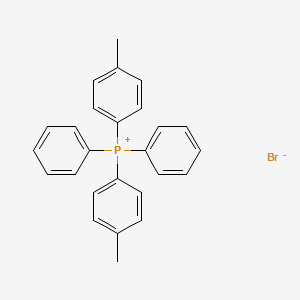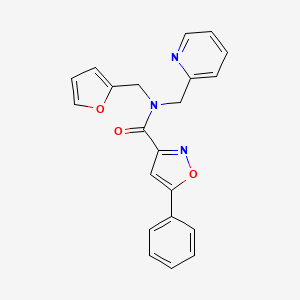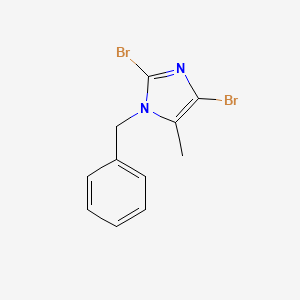![molecular formula C18H32N2O6Si B12343036 [(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate](/img/structure/B12343036.png)
[(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a unique structure that includes a tert-butyl(dimethyl)silyl group, an oxolan ring, and a diazinan-1-yl moiety, making it an interesting subject for chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Formation of the Oxolan Ring: This step involves the cyclization of an appropriate precursor to form the oxolan ring.
Introduction of the Diazinan-1-yl Moiety: This is achieved through a nucleophilic substitution reaction, where the diazinan-1-yl group is introduced.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan ring and the diazinan-1-yl moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where the tert-butyl(dimethyl)silyl group is present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, [(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions makes it a candidate for drug design and discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility allows for the production of a wide range of products with specific properties.
作用机制
The mechanism by which [(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate exerts its effects depends on the context in which it is used. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, influencing metabolic pathways and cellular processes.
相似化合物的比较
Similar Compounds
- [(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate]
- [(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate]
Uniqueness
What sets [(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate apart from similar compounds is its unique combination of functional groups. The presence of the tert-butyl(dimethyl)silyl group provides steric protection, while the oxolan ring and diazinan-1-yl moiety offer multiple sites for chemical modification. This makes it a versatile and valuable compound for various applications in research and industry.
属性
分子式 |
C18H32N2O6Si |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C18H32N2O6Si/c1-11-9-20(17(23)19-16(11)22)15-8-13(25-12(2)21)14(26-15)10-24-27(6,7)18(3,4)5/h11,13-15H,8-10H2,1-7H3,(H,19,22,23)/t11?,13-,14+,15+/m0/s1 |
InChI 键 |
NCCDRFGHWKGDBD-VXTPIPQJSA-N |
手性 SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C |
规范 SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R,3R,4S,5S)-5-azido-4-benzoyloxy-2-(2,4-dioxo-1,3-diazinan-1-yl)-5-(iodomethyl)oxolan-3-yl] benzoate](/img/structure/B12342963.png)



![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12342993.png)






![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B12343042.png)
